molecular formula C13H11NO5 B13579411 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate CAS No. 2127881-32-5

1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate

Cat. No.: B13579411
CAS No.: 2127881-32-5
M. Wt: 261.23 g/mol
InChI Key: JNYDZIWMKNMTSZ-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate: is a compound characterized by its unique structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate can be synthesized through a condensation reaction involving an aromatic primary amine and a maleic anhydride derivative . This reaction typically occurs under mild conditions and results in the formation of the desired compound with high yield.

Industrial Production Methods: Industrial production of this compound often involves the use of transition-metal-catalyzed reactions and organocatalytic methods . These methods offer robust techniques for the efficient construction of complex heterocyclic structures, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of new drugs and treatments for various diseases .

Medicine: The compound’s potential as a therapeutic agent has led to its investigation in the field of medicinal chemistry. Researchers are exploring its use in the treatment of cancer, infectious diseases, and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of an isoindoline nucleus and a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

2127881-32-5

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) oxolane-3-carboxylate

InChI

InChI=1S/C13H11NO5/c15-11-9-3-1-2-4-10(9)12(16)14(11)19-13(17)8-5-6-18-7-8/h1-4,8H,5-7H2

InChI Key

JNYDZIWMKNMTSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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